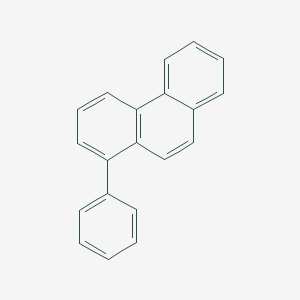

1-Phenylphenanthrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4325-76-2 |

|---|---|

Molecular Formula |

C20H14 |

Molecular Weight |

254.3 g/mol |

IUPAC Name |

1-phenylphenanthrene |

InChI |

InChI=1S/C20H14/c1-2-7-15(8-3-1)18-11-6-12-19-17-10-5-4-9-16(17)13-14-20(18)19/h1-14H |

InChI Key |

RKLROMDZXDQSDF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C=CC4=CC=CC=C43 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C=CC4=CC=CC=C43 |

Other CAS No. |

4325-76-2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylphenanthrene and Its Derivatives

Photochemical Cyclization Strategies

Photochemical reactions, which utilize light energy to drive chemical transformations, are a cornerstone in the synthesis of phenanthrene (B1679779) cores. These methods often proceed through electrocyclic reactions, where a conjugated π-system undergoes ring closure upon photoexcitation.

Synthesis of 1-Phenylphenanthrene via Photocyclization of Isomeric Phenylstilbenes

The direct synthesis of this compound can be achieved through the photocyclization of isomeric phenylstilbenes. acs.orgacs.org This method, an extension of the well-established photocyclization of stilbene (B7821643) to phenanthrene, provides a straightforward route to specific isomers of phenylphenanthrene. acs.org The key precursor for this compound is o-phenylstilbene. acs.orgnih.gov

The reaction is typically carried out by irradiating a solution of the phenylstilbene precursor in a solvent like benzene (B151609), in the presence of an oxidizing agent such as iodine. acs.org The process involves the initial photo-induced 6π-electrocyclization of the stilbene moiety to form a dihydrophenanthrene intermediate, which is then aromatized by the oxidant to yield the final phenanthrene product. researchgate.net Research by S. Carlton Dickerman and Isaak Zimmerman demonstrated the viability of this approach for creating various phenylphenanthrene isomers. acs.org For instance, the irradiation of o-phenylstilbene resulted in the formation of this compound. nih.gov

| Precursor | Product(s) | Yield | Reference |

| o-Phenylstilbene | This compound & 4-Phenylphenanthrene (B188701) | 36% (1:1 mixture) | nih.gov |

| m-Phenylstilbene | 2-Phenylphenanthrene (B13823639) & 4-Phenylphenanthrene | 35% | acs.org |

| p-Phenylstilbene | 3-Phenylphenanthrene | 6% | acs.org |

Table 1: Synthesis of Phenylphenanthrenes from Phenylstilbenes.

Photoelectrocyclization of Conjugated Vinyl Biaryls as a Route to Phenanthrene Derivatives

A more general and highly efficient photochemical strategy for generating phenanthrene derivatives is the photoelectrocyclization of conjugated vinyl biaryls. nih.govnih.govthieme-connect.de This reaction has proven to be a powerful tool for constructing complex molecular systems from relatively simple precursors under sustainable conditions. sci-hub.se

The mechanism proceeds in two main steps following photon absorption. nih.gov First, the 2-vinylbiphenyl system undergoes a 6π conrotatory photoelectrocyclization, typically from a singlet excited state, to form a transient [8,9a]-dihydrophenanthrene intermediate. nih.gov The second step involves a thermally allowed, suprafacial nih.govnih.gov-hydride shift, which re-establishes the aromaticity of the system to give the 9,10-dihydrophenanthrene (B48381) product. nih.gov Subsequent oxidation can lead to the fully aromatic phenanthrene derivative. The versatility of this method allows for the incorporation of a wide array of functional groups into the phenanthrene scaffold. sci-hub.se

Sequential Photochemical Reactions Leading to this compound Isomers

The synthesis of phenanthrene derivatives can also involve sequential photochemical reactions, where an initial photoproduct undergoes further light-induced transformations. researchgate.netscielo.br This can include a sequence of photoisomerization followed by photocyclization. For example, the trans-isomer of a diarylethene may not be geometrically suitable for cyclization. In such cases, photochemical trans to cis isomerization is the initial step, which brings the aryl groups into proximity, allowing for the subsequent photocyclization to the dihydrophenanthrene intermediate. researchgate.netmsu.eduoit.edu

In some systems, the initial photoproduct, such as a cycloadduct, can be photochemically unstable and rearrange to a more complex structure. For instance, an exciplex-mediated [2π+2π] cycloaddition can occur, and the resulting cycloadduct may undergo a further photoinduced rearrangement, such as a [2σ+2σ] cycloreversion followed by an intramolecular [4π+2π] cycloaddition, ultimately leading to the phenanthrene framework. researchgate.net

Metal-Catalyzed Coupling and Annulation Reactions

Metal-catalyzed reactions offer powerful and often highly regioselective methods for the synthesis of polysubstituted aromatic compounds, including phenanthrene derivatives. These reactions frequently proceed via domino or cascade sequences, where multiple bonds are formed in a single pot.

Palladium-Catalyzed Domino One-Pot Reactions for Phenanthrene Derivatives

Palladium-catalyzed domino reactions represent a novel and efficient strategy for constructing phenanthrene derivatives from readily available starting materials. nih.govbeilstein-journals.org One such approach involves a one-pot, three-component reaction of an aryl iodide, an ortho-bromobenzoyl chloride, and norbornadiene. nih.govresearchgate.net This transformation is remarkable as it involves a sequence of ortho-C–H activation, decarbonylation, and a retro-Diels-Alder reaction. nih.gov

The Catellani reaction, which utilizes palladium and norbornene, is another powerful domino process for synthesizing multisubstituted arenes. beilstein-journals.orgresearchgate.net An efficient synthesis of phenanthrenes has been developed using a palladium-catalyzed domino reaction between an aryl iodide, 2-bromophenylboronic acid, and norbornadiene. In this process, norbornadiene acts as an activator for the ortho-C–H bond and as a source of ethylene (B1197577) via the retro-Diels-Alder step. researchgate.net These methods are valued for their operational simplicity, broad functional group tolerance, and good yields. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Key Steps | Yield |

| Aryl Iodide | o-Bromobenzoyl Chloride | Pd(OAc)₂, PPh₃, NBD | C-H Activation, Decarbonylation, Retro-Diels-Alder | Up to 91% |

| Aryl Iodide | 2-Bromophenylboronic Acid | Pd(OAc)₂, SPhos, NBD | Catellani Reaction, Retro-Diels-Alder | Up to 94% |

Table 2: Examples of Palladium-Catalyzed Domino Reactions for Phenanthrene Synthesis. (NBD = Norbornadiene)

Bismuth(III) Triflate-Catalyzed Cyclization of 2-(2-Arylphenyl)vinyl Ethers

Bismuth(III) triflate (Bi(OTf)₃) has emerged as an effective and environmentally benign Lewis acid catalyst for various organic transformations, including the synthesis of polycyclic aromatic hydrocarbons. researchgate.netjetir.org A notable application is the catalytic cyclization of 2-(2-arylphenyl)vinyl ethers to produce substituted phenanthrenes. nih.gov This method is advantageous due to the mild reaction conditions, operational simplicity, high efficiency, and the ready availability of the starting materials. nih.gov

The reaction proceeds via a regioselective cyclization and subsequent aromatization. nih.gov The Lewis acidic bismuth catalyst activates the vinyl ether, facilitating an intramolecular electrophilic attack on the adjacent aryl ring to initiate the ring closure. This strategy has been successfully applied to the synthesis of not only phenanthrenes but also other complex PAHs with a phenanthrene backbone, such as chrysene (B1668918) and helicene. jetir.orgnih.gov Studies show that a variety of substituted 2-(2-arylphenyl)vinyl ethers can be converted to the corresponding phenanthrene derivatives in excellent yields. nih.gov

| Substrate (2-(2-Arylphenyl)vinyl Ether) | Catalyst | Conditions | Product | Yield |

| 2-(Biphenyl-2-yl)vinyl Methyl Ether | Bi(OTf)₃ (5 mol%) | CH₂Cl₂, 25 °C, 10 min | Phenanthrene | 98% |

| 2-(4'-Methoxybiphenyl-2-yl)vinyl Methyl Ether | Bi(OTf)₃ (5 mol%) | CH₂Cl₂, 25 °C, 10 min | 3-Methoxyphenanthrene | 99% |

| 2-(4'-Methylbiphenyl-2-yl)vinyl Methyl Ether | Bi(OTf)₃ (5 mol%) | CH₂Cl₂, 25 °C, 10 min | 3-Methylphenanthrene | 99% |

Table 3: Bismuth(III) Triflate-Catalyzed Synthesis of Phenanthrene Derivatives. nih.gov

Chromium-Mediated Benzannulation for Polycyclic Aromatic Compounds

The construction of polycyclic aromatic hydrocarbons (PAHs) can be efficiently achieved through chromium-mediated benzannulation reactions. datapdf.com This method facilitates the formation of phenanthrene derivatives through a formal [4+2] cycloaddition of a 2,2'-dihalobiphenyl with an alkyne. datapdf.comnih.gov The process typically begins with the treatment of a 2,2'-dihalobiphenyl, such as 2,2'-dibromobiphenyl (B83442), with n-butyllithium to form a dilithiated intermediate. Subsequent addition of chromium(III) chloride and an alkyne, followed by heating, yields the corresponding phenanthrene derivative. acs.org

A significant advantage of this chromium-mediated approach is its wide applicability to a diverse range of alkynes, including those with alkyl, aryl, silyl, and alkoxycarbonyl substituents. datapdf.com This versatility surpasses some limitations seen in similar methods catalyzed by late transition metals. acs.org For instance, the reaction of 2,2'-dibromobiphenyl with 1-phenyl-2-trimethylsilylacetylene affords 9-phenyl-10-trimethylsilylphenanthrene. acs.org The reaction demonstrates good to excellent yields for various alkynes, as shown in the table below. acs.org

Table 1: Synthesis of Phenanthrene Derivatives via Chromium-Mediated Benzannulation This table summarizes the yields of various phenanthrene derivatives synthesized from the reaction of 2,2'-dibromobiphenyl and different alkynes, mediated by chromium.

| Entry | Alkyne (R) | Product (2) | Yield (%) |

| 1 | n-Pr | 9,10-Dipropylphenanthrene | 88 |

| 2 | Ph | 9,10-Diphenylphenanthrene | 94 |

| 3 | p-tol | 9,10-Di-p-tolylphenanthrene | 99 |

| 4 | H | 9-Hexylphenanthrene | 81 |

| 5 | Ph | 9-Phenylphenanthrene (B188668) | 85 |

| 6 | Ph-C≡C | 9-Alkynyl-10-phenylphenanthrene | 88 |

| 7 | TMS-C≡C | 9-Alkynyl-10-trimethylsilylphenanthrene | 82 |

| 8 | TMS | 9-Phenyl-10-trimethylsilylphenanthrene | 85 |

Data sourced from Organic Letters, 2005, Vol. 7, No. 24. acs.org

Furthermore, this methodology allows for stepwise benzannulation, enabling the construction of more extended and complex polycyclic systems like benzo[g]chrysene. acs.org The complexation of an arene to a chromium tricarbonyl unit alters its chemical properties, activating it for various transformations not possible with the uncomplexed molecule. rsc.orguwindsor.ca This activation facilitates nucleophilic attack and the activation of carbon-halogen bonds for cross-coupling reactions. rsc.orguwindsor.ca

Regioselective Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

Regioselectivity is a critical aspect of synthesizing functionalized PAHs, ensuring that substituents are placed at desired positions on the aromatic core. uis.no One of the most classic and valuable methods for achieving this is the oxidative photocyclization of stilbenes, often referred to as the Mallory reaction. organicreactions.orgresearchgate.netnih.gov This reaction proceeds by irradiating a stilbene derivative with UV light, which induces an electrocyclic rearrangement to form a transient dihydrophenanthrene intermediate. researchgate.netresearchgate.net This intermediate is then aromatized in the presence of an oxidant, such as iodine or oxygen, to yield the final phenanthrene product. organicreactions.orgresearchgate.net

The power of this method lies in its ability to produce specific isomers based on the substitution pattern of the stilbene precursor. nih.gov The reaction is generally applicable to a wide array of substituted stilbenes, making it a preferred method for synthesizing many polynuclear aromatic systems. organicreactions.org For example, a visible-light-induced [4+2] benzannulation of biaryldiazonium salts with alkynes provides a chemo- and regioselective route to various PAHs, including a gram-scale synthesis of 9-phenylphenanthrene. researchgate.netresearchgate.net

Recent advancements have focused on improving the scalability and efficiency of photocyclization. The development of continuous flow reactors for the oxidative photocyclization of stilbene derivatives allows for the scalable synthesis of functionalized phenanthrenes in good yields with reduced reaction times. beilstein-journals.org This approach overcomes the limitations of traditional batch reactions, which often require low concentrations and long irradiation periods. beilstein-journals.org Other strategies for regioselective synthesis include directed metalation and C-H activation, which offer precise control over the functionalization of the PAH skeleton. uis.no

Advanced Synthetic Approaches

Modern synthetic chemistry offers sophisticated strategies for constructing complex molecules like this compound and larger nanographene structures with high precision.

Diversity-Oriented Synthesis (DOS) of Nanographenes via Annulative π-Extension (APEX)

Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally diverse collections of complex small molecules. scispace.com When applied to PAHs, this approach enables the synthesis of a wide variety of nanographenes from simpler starting materials through methods like annulative π-extension (APEX). researchgate.netnih.gov Nanographenes are essentially large PAHs, and their properties are highly dependent on their size and shape, making programmable and diversity-oriented synthetic methods crucial. nih.govnih.gov

A key challenge in PAH synthesis is the selective functionalization of different regions of the aromatic core, such as the less reactive M-region (meso-region). nih.gov A recently developed strategy, dearomative annulative π-extension (DAPEX), provides a solution for π-elongation at these M-regions. researchgate.netnih.gov This method involves a sequence of dearomative activation of the PAH, annulation, and subsequent rearomatization. nih.gov

The DAPEX process has been successfully applied to a range of PAHs, including this compound, which possesses both K-regions (kinked) and M-regions. nih.gov The reaction selectively transforms this compound into the desired M-APEX product as a single constitutional isomer, demonstrating the high regioselectivity of the method. nih.gov This approach allows for the iterative growth from a PAH template, combining K-, M-, and bay-region APEX reactions to access previously unattainable nanographene structures. researchgate.netresearchgate.net

Table 2: M-APEX Reaction on Various PAHs This table shows the successful application of the M-APEX reaction to extend the π-system of various polycyclic aromatic hydrocarbons, including this compound.

| Starting PAH | Product of M-APEX |

| Phenanthrene (1h) | M-APEX product (5ha) |

| This compound (1i) | M-APEX product (5ia) |

| researchgate.netHelicene (1j) | M-APEX product (5ja) |

| Chrysene (1k) | M-APEX product (5ka) |

Data sourced from Nature Communications, 2021, 12, 3940. nih.gov

Convergent Synthetic Strategies for Polycyclic Aromatic Systems

Convergent synthesis is an efficient strategy for building complex molecules by first preparing separate fragments of the target structure and then assembling them in the later stages of the synthesis. nih.gov This approach is highly valuable for the construction of complex polycyclic aromatic systems. nih.gov

A prominent example of a convergent strategy is the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netwikipedia.org This reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org For the synthesis of a molecule like this compound, a Suzuki coupling could be used to create a substituted biaryl precursor, which is then cyclized in a subsequent step to form the phenanthrene core. uis.no For example, suitably substituted aromatic ortho-bromoaldehydes can be coupled with an ortho-aminobenzeneboronic acid to construct phenanthridine (B189435) derivatives in a one-pot process. researchgate.netchemrxiv.org The versatility and mild conditions of the Suzuki reaction make it a cornerstone of modern organic synthesis. researchgate.netorganic-chemistry.org

Another convergent approach involves Friedel-Crafts-type reactions. For instance, the synthesis of uniformly ¹³C-labeled benz[a]anthracene has been achieved through the Friedel-Crafts acylation of naphthalene (B1677914) with phthalic anhydride. nih.gov Such convergent pathways are designed to maximize yield and avoid the inefficient separation of isomers by directing intramolecular cyclizations to form either angular or linear systems selectively. nih.gov The development of sequential cyclization/π-extension strategies, which combine different powerful cycloaddition reactions, further expands the toolkit for the modular construction of nanographenes and other large PAHs. rsc.org

Preparation of Specific this compound Isomers and Analogues

The synthesis of specific isomers and analogues of this compound is crucial for studying structure-activity relationships and tuning material properties. nih.gov The term "isomer" refers to molecules that have the same molecular formula but different arrangements of atoms. In the context of substituted PAHs like this compound, this can include constitutional isomers (where the phenyl group is attached at different positions on the phenanthrene core) and stereoisomers.

For complex, non-planar molecules, or those with restricted rotation around a single bond (atropisomerism), multiple stereoisomers can exist. nih.gov For example, the synthesis of certain V1A antagonists led to the formation of four atropisomeric stereoisomers, which were successfully separated and characterized, revealing that biological activity was strongly dependent on the specific isomer. nih.gov While this compound itself is planar, the principles of isomeric control are critical in the synthesis of its more complex, non-planar analogues or derivatives. nih.gov

The preparation of analogues involves modifying the core structure of this compound. This can include introducing heteroatoms into the aromatic rings or altering the substitution pattern. For instance, the valence isomerization of cyclohepta-1,3,5-triene serves as a basis for understanding its heteroelement analogues, such as oxepine and thiepine, where a carbon atom is replaced by oxygen or sulfur. beilstein-journals.org Similarly, phosphorus-based PAHs have been developed by incorporating phosphorus into the aromatic backbone, which significantly tunes the photophysical and electronic properties of the molecule. shanghaitech.edu.cn Synthetic strategies for creating analogues often rely on the same powerful reactions used for the parent PAHs, such as photocyclization and cross-coupling, but applied to precursors containing the desired modifications. nih.govshanghaitech.edu.cn

Chemical Reactivity and Mechanistic Investigations of 1 Phenylphenanthrene

Reaction Mechanisms and Intermediate Characterization

The formation of 1-phenylphenanthrene is prominently achieved through the photocyclization of stilbene (B7821643) derivatives, a process known as the Mallory reaction. researchtrends.netwikipedia.orgnih.gov This reaction proceeds via the photochemical excitation of a (Z)-stilbene precursor, in this case, 1-phenyl-cis-stilbene. Upon irradiation with UV light, the cis-isomer undergoes a conrotatory 6π-electron electrocyclic reaction to form a highly unstable intermediate, trans-4a,4b-dihydrophenanthrene. researchtrends.netwikipedia.orgrsc.org This intermediate is transient and, unless trapped, can thermally revert to the cis-stilbene. researchtrends.netnih.gov

Characterization of such fleeting intermediates is challenging due to their short lifetimes. chemrxiv.orgresearchgate.net However, their existence is postulated based on the final products and mechanistic studies of related compounds. The reaction pathway involves the initial photoisomerization of the more stable trans-stilbene (B89595) to the cis-stilbene, which is the conformer that undergoes cyclization. researchtrends.netwikipedia.org The subsequent step is the oxidation of the dihydrophenanthrene intermediate to yield the stable, aromatic this compound. researchtrends.netrsc.org

In geological settings, the formation of phenylphenanthrene isomers, including this compound, is thought to occur through different, non-photochemical mechanisms. Evidence suggests that the interaction of phenyl radicals with aromatic moieties of kerogen during catagenesis can lead to the neoformation of phenylated aromatic compounds. uj.edu.pl

Intramolecular Rearrangements and Isomerization Pathways

Phenylphenanthrene isomers, including this compound, are known to undergo intramolecular rearrangements under thermal stress or in the presence of acid catalysts. uj.edu.pluj.edu.plcdnsciencepub.com These processes lead to the interconversion of different positional isomers.

1,2-Phenyl Shifts in Phenylphenanthrene Isomers

The mechanism governing the isomerization between phenylphenanthrene isomers is believed to involve 1,2-phenyl shifts. uj.edu.pluj.edu.pl Under conditions of high thermal maturity, such as those found in deep geological sediments, less stable isomers like this compound and 4-phenylphenanthrene (B188701) can rearrange to the more thermodynamically stable 2- and 3-phenylphenanthrene isomers. uj.edu.pld-nb.info This transformation occurs as the energy threshold for the 1,2-phenyl shift is reached, allowing the phenyl group to migrate to an adjacent carbon atom on the phenanthrene (B1679779) core. uj.edu.pl Analogous 1,2-phenyl shifts have also been observed in related polycyclic aromatic compounds under thermal or acidic conditions. uj.edu.pluniversiteitleiden.nl

Thermodynamically Controlled Distributions of Phenylphenanthrene Isomers

The distribution of phenylphenanthrene isomers in geological samples is often controlled by thermodynamic stability, especially at advanced stages of maturity. researchgate.netresearchgate.netcup.edu.cn Initially, at lower temperatures, the distribution may be kinetically controlled, reflecting the initial formation pathways. researchgate.net However, with increasing thermal stress (e.g., vitrinite reflectance >1.2% Rr), the isomer distribution shifts to approach a thermodynamically controlled equilibrium. uj.edu.pl

In this equilibrium, the most stable isomers, 2-phenylphenanthrene (B13823639) and 3-phenylphenanthrene, become the predominant species. uj.edu.pld-nb.info The initially formed, less stable isomers such as this compound and 4-phenylphenanthrene see their concentrations decrease significantly as they convert to the more stable forms. uj.edu.pld-nb.info Studies of sedimentary rocks show that 4-phenylphenanthrene is the first to decay, followed by this compound at higher maturities. uj.edu.pl This suggests a stability ranking where 2- and 3-phenylphenanthrene are the most stable. The relative thermodynamic stability of isomers can be inferred from their heats of combustion, where a lower heat of combustion indicates greater stability. brainly.com

| Isomer | Relative Thermal Stability | Trend with Increasing Thermal Maturity |

|---|---|---|

| 4-Phenylphenanthrene | Least Stable | Decreases (decays first) uj.edu.pl |

| This compound | Less Stable | Decreases uj.edu.pld-nb.info |

| 9-Phenylphenanthrene (B188668) | Less Stable | Decreases d-nb.info |

| 3-Phenylphenanthrene | More Stable | Increases uj.edu.pl |

| 2-Phenylphenanthrene | Most Stable | Increases/Predominates uj.edu.pld-nb.info |

Oxidative Transformation Mechanisms and Aromatization Processes

A critical step in the synthesis of this compound via the Mallory reaction is the oxidative transformation of the trans-4a,4b-dihydrophenanthrene intermediate. researchtrends.netwikipedia.org This non-aromatic intermediate must lose two hydrogen atoms to form the stable aromatic phenanthrene system. This dehydrogenation, or aromatization, is typically facilitated by an oxidizing agent. wikipedia.orgrsc.org

Commonly used oxidants include molecular oxygen (O₂) and iodine (I₂). wikipedia.orgrsc.org The presence of a catalytic amount of iodine, often in conjunction with oxygen, significantly improves the efficiency of the aromatization step, leading to higher yields of the phenanthrene product. nih.govrsc.org The oxidant traps the dihydrophenanthrene intermediate, preventing its reversion to the starting stilbene and driving the reaction toward the final aromatic product. researchtrends.netscilit.com Other methods for the aromatization of dihydrophenanthrenes include anodic oxidation and the use of chemical oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). rsc.orgnih.govnoah.nrw

Electrophilic Aromatic Substitution Patterns in Phenylphenanthrenes

The electrophilic aromatic substitution (EAS) patterns of this compound are dictated by the combined electronic and steric effects of the phenanthrene nucleus and the C1-phenyl substituent. The general mechanism for EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex, followed by the loss of a proton to restore aromaticity. numberanalytics.comnumberanalytics.com

For the unsubstituted phenanthrene molecule, electrophilic attack preferentially occurs at the C9 and C10 positions. wikipedia.orgnowgonggirlscollege.co.incsjmu.ac.in This is because the arenium ion intermediate formed by attack at these positions allows for the maximum preservation of aromaticity in the other two rings (a biphenyl-like structure), making it more stable than intermediates formed from attack at other positions. nowgonggirlscollege.co.in

In this compound, two components influence the substitution pattern:

The Phenanthrene Core : As mentioned, it directs incoming electrophiles to the C9 and C10 positions.

The C1-Phenyl Substituent : A phenyl group is a weakly activating, ortho, para-directing group. chemistrysteps.comsavemyexams.comstackexchange.com It can stabilize the arenium ion intermediate through resonance when substitution occurs at the ortho (C2) and para (not applicable within the same ring system) positions relative to its point of attachment.

Spectroscopic Characterization and Theoretical Studies of 1 Phenylphenanthrene

Advanced Spectroscopic Methodologies for Structural Elucidation

The precise structure and intricate electronic properties of 1-phenylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), have been extensively investigated using a suite of advanced spectroscopic techniques. ontosight.ai These methods provide a comprehensive understanding of its molecular framework, from vibrational dynamics to electronic transitions.

Infrared (IR) Spectroscopy for Vibrational Dynamics and Structural Analysis

Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules. libretexts.orgtanta.edu.eg For a molecule to be IR active, its vibration must cause a change in the dipole moment. libretexts.orgtanta.edu.eg IR spectroscopy is particularly useful for identifying functional groups, as different groups absorb IR radiation at characteristic frequencies. libretexts.org

In the context of this compound, IR spectroscopy helps to elucidate the vibrations of its constituent aromatic rings and the C-H bonds. The IR spectrum of a related compound, phenanthrene (B1679779), shows characteristic absorptions for aromatic C-H stretching, C=C ring stretching, and out-of-plane C-H bending. For instance, aromatic C-H stretching vibrations typically occur in the region of 3100-3000 cm⁻¹. Aromatic ring stretching vibrations are observed in the 1600-1400 cm⁻¹ region. Out-of-plane bending vibrations, which are highly characteristic of the substitution pattern on the aromatic ring, appear in the 900-675 cm⁻¹ range. The presence of the phenyl substituent on the phenanthrene core in this compound would be expected to introduce additional or shifted bands in these regions, reflecting the altered symmetry and vibrational dynamics of the molecule.

Specific vibrational bands for a derivative of this compound have been reported, showing absorptions at 3421, 3054, 2987, 1701, 1501, 1400, 856, 766, and 606 cm⁻¹. rsc.org The bands at 3054 cm⁻¹ are characteristic of aromatic C-H stretching, while the bands in the 1501-1400 cm⁻¹ range are associated with aromatic C=C stretching. chemistrytalk.org The absorptions at lower wavenumbers (856, 766, 606 cm⁻¹) are likely due to C-H out-of-plane bending vibrations. rsc.orgchemistrytalk.org

Table 1: Characteristic IR Absorption Bands for a this compound Derivative rsc.org

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3054 | Aromatic C-H Stretch |

| 1501 | Aromatic C=C Stretch |

| 1400 | Aromatic C=C Stretch |

| 856 | C-H Out-of-Plane Bending |

| 766 | C-H Out-of-Plane Bending |

| 606 | C-H Out-of-Plane Bending |

This interactive table provides a summary of key IR absorption bands observed for a derivative of this compound and their corresponding vibrational assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. sigmaaldrich.comwikipedia.orgebsco.com It provides information on the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C, revealing the connectivity of atoms within a molecule. sigmaaldrich.com

For this compound, both ¹H and ¹³C NMR spectroscopy are crucial for confirming the position of the phenyl substituent and for distinguishing it from its other isomers. researchgate.net The ¹H NMR spectrum would show a complex pattern of signals in the aromatic region (typically δ 7-9 ppm), with the chemical shifts and coupling constants of the protons on the phenanthrene and phenyl rings providing detailed structural information. The protons in the bay region of the phenanthrene core are expected to be significantly deshielded and appear at lower field.

Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of the carbon atoms in this compound would be influenced by the presence of the phenyl group, allowing for the unambiguous assignment of the substitution pattern. A study on synthesized phenylphenanthrene isomers highlighted the importance of NMR data for their identification, noting that the chemical shifts of strongly deshielded protons can be particularly useful. researchgate.net For example, specific proton and carbon chemical shifts have been reported for derivatives of phenylphenanthrene, aiding in their structural confirmation. rsc.org

Table 2: Representative ¹H and ¹³C NMR Data for Phenylphenanthrene Derivatives rsc.org

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| Ethyl 5-oxo-5-(2-(phenylethynyl)phenyl)penta-2,3-dienoate derivative | ¹H | 8.36-8.34 (m, 1H), 7.47-7.20 (m, 11H), 6.93-6.88 (m, 1H) |

| ¹³C | 169.5, 159.4, 145.2, 140.0, 138.7, 137.5, 132.4, 131.0, 130.2, 129.4, 127.4, 125.3, 124.8, 120.4, 113.7, 101.4 | |

| 3-Fluoro-9-phenylphenanthrene | ¹H | 8.64 (d, 1H), 8.35 (dd, 1H), 7.97 (d, 1H), 7.87 (dd, 1H), 7.73-7.39 (m, 8H) |

| ¹³C | 162.8, 160.8, 140.7, 138.2, 131.6, 131.5, 130.9, 130.8, 130.2, 128.5, 128.4, 127.6, 127.3, 127.2, 127.0, 126.7, 123.3, 116.2, 116.0, 107.9, 107.8 |

This interactive table presents example ¹H and ¹³C NMR chemical shift data for derivatives of phenylphenanthrene, illustrating the type of information obtained from these experiments.

Mass Spectrometry (MS) for Identification and Differentiation of Isomers

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. tutorchase.com For this compound, which has a molecular formula of C₂₀H₁₄, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 254.3 g/mol . ontosight.ainih.gov

While single-stage MS can confirm the molecular weight, it may not be sufficient to distinguish between different isomers of phenylphenanthrene, as they all have the same molecular weight. researchgate.netreddit.comnih.gov However, tandem mass spectrometry (MS/MS) can often differentiate isomers by analyzing their unique fragmentation patterns. tutorchase.comnih.gov The way a molecule breaks apart upon ionization can be characteristic of its specific structure. tutorchase.comlibretexts.org For phenylphenanthrenes, the fragmentation would involve the loss of smaller aromatic fragments, and the relative intensities of these fragment ions could provide a fingerprint for each isomer. researchgate.net The identification of phenylphenanthrene isomers in geological samples has been achieved by comparing their mass spectra to those of synthesized reference compounds. researchgate.net

Table 3: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₄ | ontosight.ainih.gov |

| Molecular Weight | 254.3 g/mol | nih.gov |

| Exact Mass | 254.109550447 Da | nih.gov |

This interactive table summarizes the fundamental mass spectrometry data for this compound.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, these transitions are typically π → π* transitions.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands, characteristic of its extended π-conjugated system. The position and intensity of these bands provide insights into the electronic structure of the molecule. The addition of the phenyl group to the phenanthrene core extends the conjugation, which generally leads to a red shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted phenanthrene. A study on a derivative of this compound reported UV absorption maxima at 340, 320, and 253 nm. koreascience.kr

Fluorescence Spectroscopy and Photophysical Properties Characterization

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. After a molecule absorbs light and is promoted to an excited electronic state, it can relax back to the ground state by emitting a photon. This emitted light is the fluorescence.

The fluorescence spectrum, quantum yield, and lifetime are key photophysical properties that characterize a fluorescent molecule. The fluorescence quantum yield (Φf) is the ratio of the number of photons emitted to the number of photons absorbed and is a measure of the efficiency of the fluorescence process. testbook.comedinst.com The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. testbook.com These properties are sensitive to the molecular structure and environment. For this compound, the extended π-system is expected to give rise to fluorescence. The specific emission wavelengths, quantum yield, and lifetime would be characteristic of its unique electronic structure.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry and quantum mechanical calculations provide a theoretical framework to complement and interpret experimental spectroscopic data. wikipedia.orgappleacademicpress.com These methods can be used to predict molecular structures, vibrational frequencies, electronic transitions, and other properties of molecules like this compound.

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), can be employed to model the geometric and electronic structure of this compound in its ground and excited states. mdpi.com These calculations can predict IR and UV-Vis spectra, which can then be compared with experimental results to validate the theoretical model and provide a more detailed understanding of the observed spectroscopic features. For example, calculated vibrational frequencies can be used to assign the bands in an experimental IR spectrum to specific molecular motions. Similarly, calculated electronic transition energies can help in the interpretation of UV-Vis and fluorescence spectra. High-level quantum mechanical calculations have been performed on derivatives of this compound to understand their properties. pageplace.deupenn.edu Such theoretical investigations are crucial for a comprehensive understanding of the structure-property relationships in these complex aromatic systems. dntb.gov.uaresearcher.lifearxiv.org

Density Functional Theory (DFT) Applications for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic structure and molecular geometry of complex organic molecules like this compound. wikipedia.orgscispace.com This quantum mechanical modeling approach allows for the calculation of the properties of a many-electron system based on its spatially dependent electron density. wikipedia.org DFT is widely used in computational chemistry to determine the ground-state electronic structure of atoms, molecules, and condensed phases. wikipedia.orgscispace.comaustinpublishinggroup.com

In the context of this compound, DFT calculations are instrumental in optimizing the molecule's three-dimensional structure. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often in excellent agreement with experimental data where available. chemsociety.org.ng For instance, DFT studies on substituted phenanthrene derivatives, such as B-bridged 9-phenylphenanthrene (B188668), have been used to optimize their molecular configurations. chinesechemsoc.org The theory works by constructing a potential that acts on the system's electrons, which is a sum of the external potential (from the nuclei) and an effective potential representing interelectronic interactions. This allows the many-electron problem to be simplified into a set of one-electron equations, known as the Kohn-Sham equations. wikipedia.org

Computational studies on the five isomers of phenylphenanthrene, including the 1-phenyl variant, have utilized DFT to understand their structural properties. isroset.org These calculations typically employ a specific functional, such as B3LYP, combined with a basis set like 6-31G(d) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net The resulting optimized geometry represents a local minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis. researchgate.net This foundational geometric and electronic data underpins further theoretical analyses, including the prediction of spectroscopic properties and reactivity.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. chalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that characterizes the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.comnih.gov

For this compound and its isomers, computational methods like DFT are employed to calculate the energies of these frontier orbitals. researchgate.net Such analyses provide insights into the electronic transitions possible within the molecule. ajchem-a.com The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. chalcogen.roajchem-a.com In phenanthrene-based systems, these orbitals are typically distributed across the π-conjugated framework.

The HOMO-LUMO gap is a key determinant of the optoelectronic properties of organic materials. rsc.org A computational study on a series of phenanthrene derivatives designed for organic solar cells found that their inter-frontier energy gaps were in the range of semiconductors. researchgate.net Although specific values for this compound are not detailed in the provided search results, studies on related compounds illustrate the methodology. For example, in one study, the HOMO-LUMO gap for a phenanthrene derivative was calculated to be 2.52 eV. researchgate.net In another, calculations for various phenanthrene and phenanthroline derivatives yielded gaps ranging from 2.52 to 3.23 eV. researchgate.net These values are crucial for designing materials with specific electronic properties.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

| Phenanthrene Derivative 1 | -6.08 | -3.56 | 2.52 | researchgate.net |

| Phenanthrene Derivative 2 | - | - | 2.52 - 3.23 | researchgate.net |

| Iron(III) Porphyrin Complex | - | - | 0.9042 | |

| 1,4-benzenedithiol (Theoretical) | - | - | 10.33 | unl.edu |

| 1,4-benzenedithiol (Experimental) | - | - | 7.8 | unl.edu |

This table is interactive. Click on the headers to sort the data.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de The MEP at any given point represents the force experienced by a positive test charge, providing a guide to the molecule's reactivity towards charged reactants. uni-muenchen.de It helps in identifying the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of a molecule. rsc.orgmdpi.com

MEP maps are typically colored to denote different potential values. Conventionally, red indicates regions of negative electrostatic potential, which are rich in electrons and attractive to electrophiles. Blue represents areas of positive potential, which are electron-poor and susceptible to nucleophilic attack. Green or yellow areas signify regions of neutral or near-zero potential. researchgate.netresearchgate.netwolfram.com

For aromatic systems like this compound, MEP analysis reveals the distribution of charge across the π-system and any functional groups. A computational study of phenylphenanthrene isomers included MEP analysis to understand their molecular reactivity properties. researchgate.net In similar phenanthrene derivatives, the MEP map highlights the negative potential above and below the plane of the aromatic rings, associated with the π-electron cloud, and positive potential around the hydrogen atoms. researchgate.net This information is crucial for predicting how the molecule will interact with other species, for instance, in non-covalent interactions like hydrogen bonding or in chemical reactions. rsc.orgscirp.org The analysis of MEP surfaces provides key information on molecular size, shape, and the chemical reactivity of the species. rsc.org

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which can be invaluable for identifying them and interpreting experimental data. nih.gov For this compound, theoretical calculations can predict its infrared (IR), UV-visible, and other spectroscopic properties.

Theoretical IR spectra are commonly calculated using DFT methods. After optimizing the molecular geometry, a frequency analysis is performed to determine the vibrational modes of the molecule. researchgate.net The resulting frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum. These spectra for phenylphenanthrene isomers have been studied to understand how the vibrational characteristics change with the position of the phenyl substituent. isroset.org Such studies are particularly relevant in fields like astrochemistry, where they help in identifying complex organic molecules like polycyclic aromatic hydrocarbons (PAHs) in the interstellar medium based on their observed IR emission bands. isroset.org

Similarly, Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). rsc.org This approach calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. chinesechemsoc.org These theoretical predictions can aid in the differentiation of isomers, as the electronic transitions can be sensitive to the specific molecular structure. rsc.org

Computational Modeling of Reaction Pathways and Transition States

Computational modeling has become an indispensable tool for elucidating the mechanisms of chemical reactions. numberanalytics.com By mapping the potential energy surface, these models can identify reaction pathways, intermediate species, and transition states, providing deep insights into reaction kinetics and thermodynamics. numberanalytics.comcam.ac.uk

For a molecule like this compound, computational studies can model its formation pathways. For example, the dehydrogenation of 9-phenyl-9,10-dihydrophenanthrene has been proposed as a route to form 9-phenylphenanthrene, and such reaction schemes can be investigated computationally. scholaris.ca These studies involve calculating the energies of reactants, products, and any proposed intermediates and transition states. The energy difference between the transition state and the reactants determines the activation energy barrier, which is crucial for the reaction rate. cam.ac.uk

Computational methods like DFT are used to locate transition state structures, which are first-order saddle points on the potential energy surface. mdpi.com The feasibility of a proposed reaction pathway can be confirmed by finding that the net energy of the reaction is favorable. mdpi.com For complex reactions, multiple pathways may exist, and computational modeling can help determine the most likely route. mdpi.comaps.org While specific studies on the synthesis pathways of this compound were not found, the established methodologies are broadly applicable. For instance, computational modeling has been used to guide the synthesis of complex molecules like azetidines by predicting how reactants will interact. mit.edu

Spectroscopic and Computational Approaches to Isomeric Differentiation

Distinguishing between isomers is a significant analytical challenge, as they often have very similar physical and chemical properties. polyu.edu.hkcaymanchem.com A combination of spectroscopic techniques and computational methods provides a powerful strategy for the differentiation of isomers like the five possible phenylphenanthrenes. isroset.org

Computational studies are crucial for predicting how the properties of isomers differ. For the phenylphenanthrene series, DFT calculations have been used to study how the position of the phenyl group affects the molecule's geometry and vibrational spectra. isroset.org The theoretical infrared spectra calculated for each isomer (1-, 2-, 3-, 4-, and 9-phenylphenanthrene) show unique patterns, particularly in the fingerprint region, which can be used for identification. isroset.org These subtle differences in the calculated spectra arise from the distinct vibrational modes associated with each specific molecular structure.

Experimentally, techniques like mass spectrometry (MS) and infrared ion spectroscopy can be used to distinguish isomers in the gas phase. mdpi.com High-resolution mass spectrometry can confirm the elemental composition, while tandem mass spectrometry (MS/MS) can generate fragmentation patterns that may be unique to each isomer. mdpi.comnih.gov When combined with computational chemistry, the structures of the fragment ions can be proposed and their theoretical IR spectra can be compared with experimental IRMPD (Infrared Multiple Photon Dissociation) spectra to confirm their identity. mdpi.com This integrated approach, leveraging both predictive computational modeling and sensitive spectroscopic measurements, is essential for the unambiguous structural elucidation and differentiation of isomers like this compound from its counterparts. chemsociety.org.ngnih.gov

Research on 1 Phenylphenanthrene Derivatives and Analogues

Comparative Studies of Phenylphenanthrene Positional Isomers (e.g., 1-, 2-, 3-, and 4-Phenylphenanthrene)

Comparative studies of phenylphenanthrene positional isomers reveal significant differences in their properties and formation. Research indicates that the distribution of phenylphenanthrene isomers can be indicative of their origin, with certain distributions suggesting a pyrolytic source. researchgate.net For instance, in some samples, 4- and 3-phenylphenanthrene were found to be more abundant than 1- and 9-phenylphenanthrene (B188668). researchgate.net

The melting points of phenylphenanthrene isomers have been reported, with 9-phenylphenanthrene showing a melting point of 105-106 °C. researchgate.net This is in contrast to an earlier report of 86-87 °C. researchgate.net The synthesis of these isomers for comparative analysis often involves established chemical reactions. For example, 2-bromophenanthrene (B1281488) can be synthesized via the Pschorr reaction, and 3-iodophenanthrene (B1317224) can be obtained from 3-acetylphenanthrene (B1329424) in a multi-step synthesis. researchgate.net

The investigation of these isomers is crucial for understanding structure-property relationships and for applications in areas such as environmental analysis and materials science.

Impact of Substituents on Electronic and Photophysical Characteristics

The introduction of substituents onto the 1-phenylphenanthrene framework can significantly alter its electronic and photophysical properties. These changes are governed by the nature and position of the substituent, which can be broadly classified as electron-donating or electron-withdrawing. lumenlearning.commdpi.com

Electronic Effects: Substituents that donate electron density to the aromatic system generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. lumenlearning.com This effect is due to the substituent's ability to stabilize or destabilize the carbocation intermediate formed during the reaction. lumenlearning.com For instance, a hydroxyl group (-OH) is strongly activating, whereas a nitro group (-NO2) is strongly deactivating. lumenlearning.com Computational studies on substituted aromatic compounds have shown that electron-withdrawing groups can lead to a larger dipole moment compared to electron-donating groups. Furthermore, electron-withdrawing groups tend to stabilize the frontier molecular orbitals (HOMO and LUMO), while electron-donating groups destabilize them.

Photophysical Effects: The photophysical properties, such as absorption and emission spectra, are also highly sensitive to substitution. In a study on substituted monobenzopentalenes, it was found that while the absorption profiles showed minor variations, the emission spectra were significantly affected by the substituents. diva-portal.org Donor groups like methoxy (B1213986) caused a hypsochromic (blue) shift in the emission peak, whereas strong acceptor groups resulted in a bathochromic (red) shift. diva-portal.org The combination of donor and acceptor groups can lead to even larger bathochromic shifts in emission. diva-portal.org

Similarly, in N-thienylcarbazoles, the position of the thienyl substituent dramatically influences the photophysical properties. clockss.org The fluorescence spectra of these compounds can be red-shifted and broadened in polar solvents, indicating a charge-transfer character in the excited state. clockss.org The nature of the substituent also impacts the efficiency of photorelaxation pathways like fluorescence and intersystem crossing. For example, in benzophospholo[3,2-b]indole derivatives, a phosphine (B1218219) oxide derivative exhibited high fluorescence quantum yield, while the corresponding phosphine sulfide (B99878) and selenide (B1212193) showed significantly quenched fluorescence. beilstein-journals.org

The following table summarizes the effect of different substituents on the photophysical properties of a series of monobenzopentalene derivatives. diva-portal.org

| Compound | Substituent(s) | Emission λmax (nm) |

| 3a | - | 448 |

| 3b | Methoxy (donor) | 435 |

| 3e | Acceptor | 483 |

| 3f | Acceptor | 469 |

| 3g | Donor-Acceptor | 512 |

| 3h | Donor-Acceptor | 481 |

Table based on data from a study on substituted monobenzopentalenes. diva-portal.org

Investigation of Heteroatom-Containing Phenanthrene (B1679779) Analogues (e.g., Phenanthrolines)

Heteroatom-containing analogues of phenanthrene, where one or more carbon atoms in the aromatic backbone are replaced by a heteroatom like nitrogen, exhibit distinct chemical and physical properties. Phenanthrolines, a class of nitrogen-containing phenanthrene analogues, are of particular interest due to their wide range of applications, including as ligands in coordination chemistry and as building blocks for functional materials. google.comresearchgate.netrsc.orgresearchgate.netsioc-journal.cn

The synthesis of phenanthroline derivatives can be achieved through various methods. One-pot syntheses have been developed for symmetric 1,10-phenanthroline (B135089) derivatives. google.com Other approaches include Lewis acid-catalyzed annulation reactions and the functionalization of the 1,10-phenanthroline core. rsc.orgsioc-journal.cn For instance, new fused pyrrolo-phenanthroline derivatives have been synthesized via a 3+2 dipolar-cycloaddition reaction. researchgate.net

The introduction of heteroatoms like nitrogen into the polycyclic aromatic hydrocarbon (PAH) framework significantly influences the intermolecular interactions. A study comparing phenanthrene and its nitrogen-containing analogue, phenanthridine (B189435), in water clusters showed that the nitrogen atom markedly affects the geometry of the water clusters and the nature of the noncovalent interactions. rsc.org In phenanthridine-water clusters, O–H⋯N and C–H⋯O interactions are favored over the O–H⋯π interactions observed in phenanthrene-water clusters. rsc.org

The electronic properties of PAHs can be tuned by incorporating heteroatoms such as phosphorus, silicon, or germanium. anr.fr This molecular engineering approach is crucial for developing new organic semiconductors for applications in optoelectronic devices. anr.fr The strategy often involves the formation of C-P, C-Si, or C-Ge bonds in the final steps of a multi-step synthesis, allowing for the introduction of different heteroatoms from a single precursor. anr.fr

Extended Polycyclic Aromatic Hydrocarbons Incorporating the Phenanthrene Backbone

The phenanthrene backbone serves as a fundamental building block for the synthesis of larger, extended polycyclic aromatic hydrocarbons (PAHs). These extended systems are of significant interest in materials science and astrochemistry. nih.govwhiterose.ac.ukacs.orgwikipedia.org

Several synthetic strategies are employed to construct these larger PAHs. One common method is the Mallory photocyclization of stilbene-like precursors, which can be extended to create more complex structures. beilstein-journals.org Another powerful technique is the Diels-Alder cycloaddition, which allows for the fusion of additional aromatic rings onto the phenanthrene framework. researchgate.net For example, a Cp2Zr-mediated [2+2+1] cycloaddition can be used to generate a stannole-annulated PAH, which can then act as a diene in a subsequent [4+2] cycloaddition/aromatization cascade to afford an even larger PAH. researchgate.net

The synthesis of extended phenacenes, which are linear polyacenes with a phenanthrene-like zig-zag edge, has been achieved through Wittig or McMurry coupling reactions to form diarylethylenes, followed by oxidative photocyclization. researchgate.net Solubilizing groups, such as tert-butyl substituents, are often incorporated to improve the processability of these large, planar molecules. researchgate.net

The study of extended PAHs also includes the synthesis of hybrid systems. For instance, phenanthrene/pyrene hybrid microparticles have been prepared as synthetic mimics for PAH-based cosmic dust. whiterose.ac.ukacs.org This is achieved by exploiting the fact that molten phenanthrene is a good solvent for pyrene, allowing for the formation of crystalline composites. acs.org

The gas-phase synthesis of larger PAHs from smaller precursors is also an active area of research, providing insights into the formation of these molecules in combustion processes and astrophysical environments. nih.gov For example, the reaction of the methyl radical with the fluorenyl radical can lead to the formation of phenanthrene and anthracene (B1667546) through ring expansion mechanisms. nih.gov

Advanced Research Applications of 1 Phenylphenanthrene

Applications in Organic Electronics and Optoelectronic Materials

Organic electronics is a rapidly advancing field that utilizes carbon-based materials in electronic devices, offering advantages such as flexibility, low production cost, and chemical tunability. researchgate.netfrontiersin.org The phenanthrene (B1679779) scaffold, particularly when functionalized, is a promising candidate for various optoelectronic applications due to its inherent semiconductor properties. lookchem.com

Organic Light-Emitting Diodes (OLEDs) are solid-state devices that convert electricity into light through the electroluminescence of organic thin films. oled.com The efficiency, color purity, and lifespan of an OLED are highly dependent on the molecular structure of the materials used in its various layers, including the emissive layer (EML), host materials, and transport layers. oled.com

The phenanthrene moiety is a valuable building block for OLED materials. Its derivatives are frequently used as intermediates in the synthesis of more complex molecules designed for specific functions within the device. hqmat.com The rigid structure of phenanthrene provides high thermal stability, while its electronic properties can be fine-tuned by attaching different functional groups, such as the phenyl group in 1-phenylphenanthrene. For instance, phenanthroimidazole (PI)-based materials have garnered significant interest for developing efficient deep-blue OLEDs, a critical component for full-color displays and white lighting. rsc.org The ability to easily modify the PI core at various positions allows for precise control over the material's bandgap and charge-transporting capabilities. rsc.org

Research has led to the development of numerous phenylphenanthrene derivatives as intermediates for high-performance OLEDs. These compounds serve as foundational structures for creating emitters, hosts, or charge-transporting materials with tailored properties.

Table 1: Examples of Phenylphenanthrene Derivatives Used as OLED Intermediates

| Compound Name | CAS Number | Purity | Potential Role |

| 2-Bromo-7-phenylphenanthrene | 1306616-35-2 | 99% | Intermediate for Emitters/Hosts |

| 9-(4-chlorophenyl)-10-phenylphenanthrene | 1071059-55-6 | 98% | Intermediate for Host Materials |

| 9-bromo-10-phenyl-Phenanthrene | 851901-84-3 | 98% | Synthetic Intermediate |

| 9-(4'-chloro-[1,1'-biphenyl]-3-yl)phenanthrene | 2707470-64-0 | 99% | Intermediate for Complex OLED Molecules |

| This table is based on data from commercial suppliers of OLED intermediates. hqmat.com |

Organic photovoltaics (OPVs), or organic solar cells, convert solar energy into electricity using organic semiconductor materials. frontiersin.org A common OPV architecture is the bulk heterojunction (BHJ), which features a blend of electron-donating and electron-accepting materials. mdpi.com The efficiency of these devices is critically dependent on the electronic properties of the donor and acceptor, specifically their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com

Table 2: Calculated Electronic Properties of a Phenanthrene-Based Donor-π-Acceptor Compound

| Property | Value (eV) | Significance in OPVs |

| HOMO Energy | -5.63 | Influences the open-circuit voltage (Voc) |

| LUMO Energy | -2.39 | Affects electron affinity and compatibility with acceptors |

| Energy Gap (Eg) | 3.24 | Determines the range of light absorption |

| Data derived from a computational study on phenanthrene derivatives for OPV applications. researchgate.net |

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to overcome the 25% theoretical limit on internal quantum efficiency (IQE) imposed by spin statistics in conventional fluorescent emitters. frontiersin.orgedinst.com TADF materials utilize a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST) to enable the harvesting of non-emissive triplet excitons through a process called reverse intersystem crossing (rISC). beilstein-journals.org

The development of efficient TADF emitters is a major focus of OLED research. rsc.org Computational studies have suggested that phenanthrene derivatives are promising candidates for TADF applications. researchgate.net By designing molecules with a D-π-A structure based on the phenanthrene core, it is possible to engineer a small ΔEST, which is a prerequisite for efficient TADF. researchgate.net The theoretical analysis of the excited states of these compounds helps predict their potential for TADF, guiding synthetic efforts toward new and more efficient emitters for next-generation OLEDs. researchgate.net

Nonlinear optical (NLO) materials exhibit an optical response that is not linearly proportional to the strength of an applied optical field. rsc.org This property is crucial for applications in photonics and optoelectronics, including optical switching and data storage. nih.gov Organic molecules, particularly those with extended π-conjugation and significant intramolecular charge transfer (ICT) from an electron donor to an electron acceptor, often exhibit strong NLO properties. nih.govanalis.com.my

The potential of phenanthrene derivatives as NLO materials has been explored through computational chemistry. researchgate.net Theoretical calculations on D-π-A structures incorporating a phenanthrene unit suggest that these molecules can possess significant NLO responses. The investigation of properties like first hyperpolarizability (β), a measure of the second-order NLO effect, indicates that the phenanthrene framework can be effectively used to create new NLO-active compounds. researchgate.net

Investigation of Thermally Activated Delayed Fluorescence (TADF) Properties

Catalytic Applications and Catalyst Design

While often studied for its material properties, this compound also serves as a valuable molecular scaffold in the field of catalysis. Its rigid and well-defined structure makes it an ideal building block for creating complex ligands and organometallic catalysts.

The synthesis of highly specialized catalysts is fundamental to modern organic chemistry, enabling the efficient and selective creation of complex molecules. nobelprize.org The structure of a catalyst, particularly the ligands coordinating a metal center, dictates its activity and selectivity.

Derivatives of this compound have been successfully used as precursors in the synthesis of sophisticated organometallic complexes. researchgate.net In one notable example, this compound-2,3-dicarboxylic acid derivatives were prepared and subsequently used to synthesize gallium complexes of tetra(1-phenyl-2,3-phenanthro)porphyrazine. researchgate.net Porphyrazines and related macrocyclic compounds are known for their catalytic activity in various chemical transformations. By incorporating the bulky and rigid this compound unit into the ligand structure, it is possible to modulate the steric and electronic environment of the central metal ion, thereby influencing the catalyst's performance. This approach demonstrates the utility of this compound as a foundational component for designing advanced catalytic systems. researchgate.netlookchem.com

Role as Intermediates and Building Blocks in Advanced Organic Synthesis

This compound serves as a valuable intermediate and structural scaffold in the synthesis of more complex organic molecules and materials. Its rigid, polycyclic aromatic structure makes it an attractive building block for creating larger, π-conjugated systems with potential applications in materials science.

A notable application is its use in the preparation of precursors for functional materials. For example, derivatives of this compound-2,3-dicarboxylic acid, such as dinitriles and anhydrides, have been synthesized. researchgate.net This is achieved through reactions of 2-bromomethylbenzophenones with various dienophiles. These functionalized phenanthrene derivatives can then be used as building blocks for more elaborate structures. For instance, they have been employed in the synthesis of gallium complexes of tetra(1-phenyl-2,3-phenanthro)porphyrazine, a large, complex macrocycle. researchgate.net

The synthesis of such complex molecules often involves multi-step procedures where the this compound core is constructed and then elaborated. The formation of the phenanthrene ring itself can be achieved through various organic reactions, including palladium-catalyzed annulative dimerizations followed by intramolecular cyclizations like the Scholl reaction. chemistryviews.org Once formed, the this compound intermediate can be subjected to further reactions to install desired functional groups, demonstrating its utility as a foundational unit in advanced organic synthesis. researchgate.netlookchem.com

Environmental Research Methodologies for this compound

As a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, this compound is a subject of environmental research due to its persistence and potential formation from the incomplete combustion of organic materials. canada.ca Methodologies have been developed to detect its presence, understand its environmental behavior, and remediate it from contaminated sites.

Analytical Techniques for Detection and Quantification in Environmental Matrices (e.g., GC-MS, HPLC)

Accurate detection and quantification of this compound in complex environmental samples like soil, water, and sediment are critical for exposure and risk assessment. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for analyzing PAHs, including this compound. matec-conferences.org The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Samples are typically pre-treated using extraction and purification steps before being injected into the GC, where compounds are separated based on their boiling points and interaction with a capillary column (e.g., SH-I-5MS). matec-conferences.org The separated compounds then enter the mass spectrometer, which provides a unique mass spectrum or "fingerprint" for identification and quantification. GC-MS is particularly effective for separating different isomers of phenylphenanthrene. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another key technique used in PAH analysis. HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. It is particularly useful for analyzing less volatile PAHs. The choice of column and mobile phase is critical for achieving good separation. For PAHs, reversed-phase columns are common. Detection is often performed using UV-Visible or fluorescence detectors, as the aromatic rings of these compounds absorb light.

Below is a table summarizing the application of these techniques for this compound analysis.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation based on volatility and polarity in a gaseous mobile phase; detection by mass. | Separation based on partitioning between a liquid mobile phase and solid stationary phase. |

| Sample Volatility | Requires analytes to be volatile or semi-volatile. | Suitable for a wider range of volatilities, including less volatile compounds. |

| Detection | Mass Spectrometry (MS), providing structural information and high specificity. | UV-Visible, Photodiode Array (PDA), or Fluorescence detectors are common. |

| Strengths | Excellent separation of isomers, high sensitivity, and definitive identification via mass spectra. matec-conferences.orgresearchgate.net | Effective for non-volatile or thermally unstable compounds; non-destructive. |

| Typical Use | Standard method for comprehensive PAH profiling in soil, air, and water samples. matec-conferences.org | Used for quantifying specific PAHs in water and extract samples. |

Studies on Environmental Fate and Biodegradation Processes

The environmental fate of this compound, like other PAHs, is governed by processes such as adsorption to soil and sediment, volatilization, photolysis, and microbial degradation. nih.govnih.gov Microbial degradation is considered the primary mechanism for the natural attenuation of PAHs in the environment. nih.gov

The biodegradation of phenanthrene, the parent compound, has been extensively studied and serves as a model. Aerobic bacterial degradation typically begins with a dioxygenase enzyme attacking the aromatic ring to form a cis-dihydrodiol. mdpi.com For phenanthrene, this attack commonly occurs at the 1,2- or 3,4-positions. mdpi.com This initial oxidation is a rate-limiting step. The resulting diol is then dehydrogenated, and the ring is cleaved, eventually leading to intermediates that can enter central metabolic pathways like the Krebs cycle. mdpi.compjoes.com One common pathway proceeds through phthalic acid. nih.gov

The presence of the phenyl substituent on the phenanthrene core is expected to influence its biodegradability. The substituent can sterically hinder enzymatic attack or alter the electronic properties of the aromatic system, which may affect the rate and pathway of degradation. Studies on substituted PAHs indicate that the type and position of the substituent can significantly impact their susceptibility to microbial breakdown. nih.gov While specific pathways for this compound are not as well-documented as for phenanthrene, research on PAH mixtures shows that microorganisms can degrade a wide range of these compounds, although often at different rates. frontiersin.orgresearchgate.net

Advanced Remediation Technologies for this compound in Wastewater

Due to the limited water solubility and recalcitrant nature of PAHs, conventional wastewater treatment methods can be inefficient at their removal. researchgate.net This has led to the development of advanced technologies, including advanced oxidation processes (AOPs) and membrane bioreactors (MBRs).

Advanced Oxidation Processes (AOPs) involve the generation of highly reactive species, most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. taltech.eeresearchgate.net AOPs such as ozonation, Fenton processes (using H₂O₂ and an iron catalyst), and UV/H₂O₂ systems can effectively break down the stable aromatic rings of PAHs into simpler, less toxic compounds, or even mineralize them completely to CO₂ and H₂O. taltech.eeroutledge.commdpi.com These methods are powerful but can be energy-intensive.

Membrane Bioreactors (MBRs) represent a significant advancement in biological wastewater treatment. An MBR integrates a biological degradation process (like activated sludge) with a membrane filtration step, typically using ultrafiltration or microfiltration membranes. mdpi.comiwaponline.com This combination allows for high concentrations of microbial biomass, which can enhance the biodegradation of pollutants. iwaponline.com Furthermore, the membrane acts as a physical barrier, ensuring the complete retention of suspended solids and high molecular weight organic compounds, leading to a high-quality effluent. iwaponline.com

Research on an integrated system using a bioreactor with immobilized biomass and a membrane reactor demonstrated almost complete removal of phenanthrene and 4-phenylphenanthrene (B188701) from wastewater. researchgate.net The study highlighted that under specific operational conditions, permeate concentrations could be reduced to below 2 μg/L. researchgate.net

The table below summarizes findings from a study on PAH removal using MBR technology.

| Parameter | Influent Concentration | Removal Efficiency | Key Finding | Reference |

| Phenanthrene | Low concentration | ~82% | Removal primarily attributed to air stripping in the specific MBR configuration studied. | nih.gov, tandfonline.com |

| Fluoranthene | Low concentration | ~91% | High removal efficiency observed. | nih.govtandfonline.com |

| Pyrene | Low concentration | ~92% | High removal efficiency observed, with minimal accumulation in sludge. | nih.govtandfonline.com |

| General PAHs | Low loaded wastewater | High removal | High removal of PAHs was achieved due to the retention capability of the membranes. | iwaponline.com |

These advanced technologies, either alone or in combination, offer promising solutions for the effective remediation of wastewater contaminated with this compound and other persistent PAHs.

Future Directions and Emerging Research Trajectories for 1 Phenylphenanthrene

Innovation in Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on sustainability is steering synthetic chemistry towards more environmentally benign processes. mdpi.comyale.edu For complex molecules like 1-phenylphenanthrene, this necessitates a shift away from traditional methods that often rely on harsh reagents and toxic solvents. researchgate.net Future research will prioritize the development of green synthetic routes guided by the principles of green chemistry. yale.edusigmaaldrich.com

Key areas for innovation include:

One-Pot Reactions: Designing multi-step syntheses that occur in a single reaction vessel minimizes waste, reduces energy consumption, and improves efficiency. Research into one-pot protocols, such as the copper-catalyzed aerobic synthesis of related N-phenyl-substituted phenazines, demonstrates the potential for high-yield, regioselective syntheses that avoid the isolation of intermediates.

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are promising alternatives to conventional heating. researchgate.net These techniques can significantly reduce reaction times and energy input, contributing to a more sustainable process.

Green Solvents and Catalysts: The replacement of volatile organic solvents with greener alternatives like water or bio-based solvents is a critical goal. researchgate.netmdpi.com Furthermore, the development and use of recoverable and reusable catalysts, potentially including biocatalysts or metal nanoparticles synthesized via green methods, will reduce waste and environmental impact. rsc.orgresearchgate.net

Atom Economy: Synthetic methods will be designed to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. sigmaaldrich.com This involves exploring novel reaction pathways that minimize the formation of by-products.

Table 1: Principles of Green Chemistry Applied to this compound Synthesis

| Principle | Application in this compound Synthesis | Potential Benefit |

|---|---|---|

| Waste Prevention | Designing syntheses to produce minimal by-products. sigmaaldrich.com | Reduced environmental impact and disposal costs. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product structure. sigmaaldrich.com | Increased efficiency and conservation of resources. |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or solvent-free conditions. yale.edu | Improved safety and reduced environmental pollution. |

| Design for Energy Efficiency | Utilizing microwave or ultrasonic irradiation instead of conventional heating to lower energy consumption. researchgate.net | Faster reactions and reduced carbon footprint. |

| Use of Catalysis | Employing selective catalysts over stoichiometric reagents to minimize waste. yale.edu | Higher yields, fewer side reactions, and catalyst recyclability. |

Expanding the Scope of Optoelectronic Applications